- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155
Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
Número CAS:91990-88-4
MF:C18H13NO5
Megavatios:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02
4-(N-Succinimidylcarboxy)benzophenone Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 4-(N-Succinimidylcarboxy)benzophenone
- N-Succinimidyl 4-Benzoylbenzoate
- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
- 4-benzoylbenzoate NHS ester
- 4-Benzoylbenzoic Acid N-Succinimidyl Ester
- 4-Benzoylbenzoic acid succinimidyl ester
- N-hydroxysuccinimidyl-4-benzoylbenzoate
- p-benzoylbenzoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
- N-Succinimidyl4-Benzoylbenzoate
- MVQNJLJLEGZFGP-UHFFFAOYSA-N
- 5569AH
- 4-benzoylbenzoicacid-succinimidyl ester
- 4-Benzoylbenzoic acid,succinimidyl ester
- 4-Benzoylbenzoic acid, succinimidyl ester
- 4-
- AS
- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
- 4-Benzoylbenzoic acid N-hydroxysuccinimide
- 91990-88-4
- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
- CS-0181326
- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
- MFCD00058572
- AS-10345
- AKOS025312397
- SCHEMBL76714
- T73071
- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
- LCZC2378
- DTXSID70376325
- S0863
- DB-081113
-
- MDL: MFCD00058572
- Renchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
- Clave inchi: MVQNJLJLEGZFGP-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O
Atributos calculados
- Calidad precisa: 323.07900
- Masa isotópica única: 323.07937252 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 5
- Complejidad: 514
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 80.8
- Peso molecular: 323.3
Propiedades experimentales
- Punto de fusión: 207.0 to 211.0 deg-C
- PSA: 80.75000
- Logp: 2.07630
4-(N-Succinimidylcarboxy)benzophenone Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26-36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:9
- Grupo de embalaje:Ⅲ
- Condiciones de almacenamiento:0-10°C
4-(N-Succinimidylcarboxy)benzophenone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-50MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 50MG |
¥433.82 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 500MG |
¥2854.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849323-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 98%,LC&N | 50mg |
341.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0863-1G |
N-Succinimidyl 4-Benzoylbenzoate |
91990-88-4 | >98.0%(HPLC)(N) | 1g |
¥540.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 1g |
¥7268.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-250mg |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 250mg |
¥2458.0 | 2021-09-04 | ||
| TRC | S690283-10mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S690283-25mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 25mg |
$ 64.00 | 2023-09-06 | ||
| TRC | S690283-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S690283-100mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 100mg |
$127.00 | 2023-05-17 |
4-(N-Succinimidylcarboxy)benzophenone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C
Referencia
- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referencia
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
Referencia
- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt
Referencia
- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C
Referencia
- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt
Referencia
- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C
Referencia
- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254
Métodos de producción 9
Condiciones de reacción
Referencia
- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt
Referencia
- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referencia
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,
4-(N-Succinimidylcarboxy)benzophenone Raw materials
4-(N-Succinimidylcarboxy)benzophenone Preparation Products
4-(N-Succinimidylcarboxy)benzophenone Literatura relevante
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Productos relacionados
- 23405-15-4(N-(Benzoyloxy)succinimide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos